Trans-2,5-diphenyltetrahydrofuran

Description

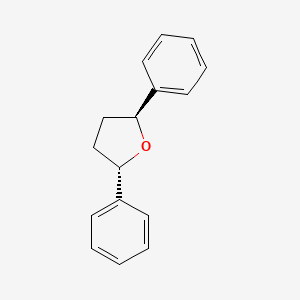

Trans-2,5-diphenyltetrahydrofuran is a tetrahydrofuran (THF) derivative with phenyl groups substituted at the 2 and 5 positions in a trans configuration. The trans stereochemistry refers to the phenyl groups being on opposite sides of the ring plane.

Key structural features include:

- Molecular formula: Presumed to be $ \text{C}{16}\text{H}{16}\text{O} $ (based on substitution of two phenyl groups into THF).

- Stereochemical significance: The trans configuration influences steric and electronic interactions, affecting reactivity and physical properties.

Properties

Molecular Formula |

C16H16O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

(2S,5S)-2,5-diphenyloxolane |

InChI |

InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |

InChI Key |

ZKTQNVXLUVNDFA-HOTGVXAUSA-N |

Isomeric SMILES |

C1C[C@H](O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CC(OC1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2,5-diphenyltetrahydrofuran typically involves the reduction of cyclic hemiketals. One efficient method is the Lewis acid-mediated reduction of cyclic hemiketals with triphenylsilane in the presence of titanium tetrachloride (TiCl₄). This method yields trans-2,5-disubstituted tetrahydrofuran derivatives with high stereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of selective catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as ring opening, aldol condensation, and hydrogenation-cyclization .

Chemical Reactions Analysis

Types of Reactions

Trans-2,5-diphenyltetrahydrofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tetrahydrofuran-2,5-dicarboxylic acid using hydrotalcite-supported gold catalysts.

Reduction: The compound can be reduced using reagents like triphenylsilane in the presence of Lewis acids.

Substitution: It can participate in substitution reactions, particularly involving the phenyl groups.

Common Reagents and Conditions

Oxidation: Hydrotalcite-supported gold catalysts, air pressure, and elevated temperatures (e.g., 110°C).

Reduction: Triphenylsilane and titanium tetrachloride (TiCl₄).

Major Products Formed

Oxidation: Tetrahydrofuran-2,5-dicarboxylic acid.

Reduction: Trans-2,5-disubstituted tetrahydrofuran derivatives.

Scientific Research Applications

Trans-2,5-diphenyltetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2,5-diphenyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interaction with biological molecules and systems .

Comparison with Similar Compounds

Trans-2,5-Dimethyltetrahydrofuran

Trans-2,5-Diethyltetrahydrofuran

3,4-Dibromo-2,2,5,5-Tetraphenyl-2,5-Dihydrofuran

2,5-Dimethoxy-2,5-Dihydrofuran

- Structure : DHF with methoxy groups at 2 and 5 positions .

- Applications: Synthetic equivalent of 2(5H)-furanone, used to prepare bioactive compounds (e.g., antitumor agents) in one-step reactions .

- Reactivity : Methoxy groups act as electron-donating substituents, facilitating nucleophilic additions .

Comparative Data Table

Stereochemical and Reactivity Comparisons

Coupling Constants in Dihydrofurans

- Trans vs. cis DHF : Trans-2,5-DHF exhibits larger $ ^4J $ coupling constants (e.g., $ ^4J{2,16} = 1.3 \, \text{Hz} $) compared to cis isomers ($ ^4J{2,16} = 0.6 \, \text{Hz} $) due to orbital orientation differences .

- Quantum calculations : B3LYP/DU8-level computations validate trans stereochemistry through coupling constant matching .

Substituent Effects

- Alkyl groups (methyl, ethyl) : Enhance hydrophobicity and volatility, relevant in flavor chemistry .

- Electron-withdrawing groups (Br) : Increase electrophilicity, enabling halogenation reactions .

Notes

- Data limitations : Direct experimental data on trans-2,5-diphenyltetrahydrofuran are absent in the provided evidence; comparisons rely on structural analogs.

- Safety considerations : Alkyl-THF derivatives (e.g., 2,5-dimethyl-THF) require stabilization to prevent decomposition .

Biological Activity

Trans-2,5-diphenyltetrahydrofuran (trans-DPTHF) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological properties, and relevant case studies associated with trans-DPTHF, highlighting its significance in various therapeutic applications.

Synthesis of this compound

Trans-DPTHF can be synthesized through various methods involving diastereoselective reactions. One notable approach includes the Pd-catalyzed oxidative cyclization of trisubstituted alkenols, which allows for the formation of highly substituted tetrahydrofurans with controlled diastereoselectivity. The reaction conditions typically involve a palladium catalyst and an oxidizing agent such as 1,4-benzoquinone, leading to a mixture of diastereomers that can be separated and analyzed for their biological activity .

Anticancer Properties

Trans-DPTHF has shown promising anticancer activity in several studies. For instance, it was found to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound’s ability to modulate signaling pathways related to cancer progression has been a focal point of research.

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 25 | Inhibition of proliferation |

Neuroprotective Effects

Recent studies have indicated that trans-DPTHF possesses neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to enhance neuronal survival under stress conditions by modulating antioxidant pathways.

Case Study: Neuroprotection in Animal Models

In a study involving mouse models of neurodegeneration, administration of trans-DPTHF resulted in significant improvements in cognitive function and reduced markers of oxidative damage in brain tissues. The findings suggest that trans-DPTHF could be a candidate for further development as a neuroprotective agent.

Mechanistic Studies

Mechanistic studies have provided insights into how trans-DPTHF exerts its biological effects. Computational modeling and experimental approaches have suggested that the compound interacts with specific molecular targets involved in cell signaling pathways. For example, trans-DPTHF may inhibit certain kinases or transcription factors that are critical for cancer cell survival and proliferation.

Table 2: Mechanistic Insights into this compound

| Target Protein | Interaction Type | Effect on Pathway |

|---|---|---|

| p53 | Activation | Induces apoptosis |

| NF-kB | Inhibition | Reduces inflammation |

| ERK/MAPK | Modulation | Alters cell proliferation signals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.